Camptothecin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

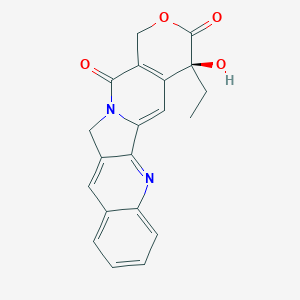

. 喜树碱是由 M. E. Wall 和 M. C. Wani 于 1966 年发现的,以其强大的抗癌特性而闻名,主要归因于其抑制 DNA 拓扑异构酶 I 的能力 . 该化合物已显示出对多种癌症的显著活性,包括乳腺癌、卵巢癌、结肠癌、肺癌和胃癌 .

准备方法

合成路线和反应条件: 喜树碱可以通过多种方法合成,包括全合成和半合成。 一种常见的合成路线涉及前体分子的环化,形成喜树碱特征性的五环结构 . 反应条件通常需要使用强酸或强碱、高温以及特定催化剂来促进环化过程 .

工业生产方法: 喜树碱的工业生产通常依赖于植物组织培养技术来培养喜树或其他喜树碱生产植物 . 采用细胞悬浮培养、毛状根培养和不定根培养等技术来提高喜树碱的产量 . 此外,生物技术方法,包括基因操作和内生真菌的使用,已被探索用于提高生产效率 .

化学反应分析

Hydrolysis and Reduction Reactions

CPT undergoes alkaline hydrolysis to form a carboxylate salt, followed by reduction and re-lactonization ( ).

Reaction Scheme:

- Hydrolysis :

- Reduction :

- Re-lactonization :

Key Data:

| Reaction Step | Catalyst/Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH (1M) | H₂O | 85 |

| Hydrogenation | Pd/C (10% wt) | EtOH | 92 |

| Acidification | HCl (0.5M) | H₂O | 95 |

Enzymatic Oxidation

Two cytochrome P450 monooxygenases from C. acuminata catalyze regioselective hydroxylation ( ):

Enzymatic Modifications:

- CPT10H : 10-hydroxylation → 10-hydroxythis compound (10HCPT) .

- CPT11H : 11-hydroxylation → 11-hydroxythis compound (11HCPT) .

Performance Data:

| Enzyme | Conversion Rate (%) | Regioselectivity |

|---|---|---|

| CPT10H | 67 | 10-position |

| CPT11H | 61 | 11-position |

Esterification and Click Chemistry

- CPT-Azide Synthesis :

- Polymer Conjugation :

7-Position Functionalization

- Acylation :

Stability Outcomes:

| Modification Type | Lactone Retention (%) | Water Solubility (mg/mL) |

|---|---|---|

| CPT-azide | 98 | 0.15 |

| P(EAMO)-g-CPT | 100 | 12.4 |

Lactone-Carboxylate Equilibrium

CPT’s E-ring exists in equilibrium between active lactone and inactive carboxylate forms, influenced by pH and serum albumin ( , ):

Stability Factors:

- pH 5.0 : >90% lactone.

- pH 7.4 : <10% lactone (predominantly carboxylate).

- Human Serum Albumin (HSA) : Binds carboxylate form, shifting equilibrium ( ).

Key Enzymes:

- Tryptophan decarboxylase (TDC) : Converts tryptophan → tryptamine.

- Cytochrome P450s : Catalyze late-stage oxidations.

Electrochemical Behavior

CPT exhibits pH-dependent redox activity at pyrolytic graphite electrodes ( ):

科学研究应用

喜树碱在科学研究中有广泛的应用:

化学: 喜树碱是开发新型抗癌剂的先导化合物.

生物学: 在生物学研究中,喜树碱用于研究 DNA 拓扑异构酶 I 抑制及其对 DNA 复制和细胞分裂的影响.

医学: 在临床上,喜树碱及其衍生物用于癌症化疗。 这些药物用于治疗多种癌症,包括结直肠癌、卵巢癌和肺癌.

作用机制

相似化合物的比较

喜树碱因其平面五环结构和特定的结合相互作用而成为拓扑异构酶 I 抑制剂中的独特化合物 . 类似的化合物包括:

拓扑替康: 喜树碱的一种水溶性衍生物,用于治疗卵巢癌和小细胞肺癌.

伊立替康: 另一种主要用于治疗结直肠癌的衍生物.

贝洛替康: 一种用于治疗小细胞肺癌的喜树碱类似物.

曲妥珠单抗德鲁克单抗: 一种用于治疗 HER2 阳性乳腺癌的喜树碱缀合物.

属性

CAS 编号 |

251316-95-7 |

|---|---|

分子式 |

C32H39N3O10 |

分子量 |

625.7 g/mol |

IUPAC 名称 |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |

InChI 键 |

PPJJNRMPWUVGHL-MHZLTWQESA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |

手性 SMILES |

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

规范 SMILES |

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |

熔点 |

275-277 °C |

Key on ui other cas no. |

7689-03-4 |

Pictograms |

Acute Toxic |

同义词 |

camptothecin; Camptothecine; (S)-(+)-Camptothecin; 7689-03-4; (+)-Camptothecine; d-Camptothecin; 20(S)-Camptothecine; (+)-Camptothecin; 21,22-Secocamptothecin-21-oicacidlactone; Campathecin; (S)-Camptothecin; 20(S)-Camptothecin; Camptothecine(8CI); Camptothecine(S,+); NSC94600; CHEMBL65; UNII-XT3Z54Z28A; MLS000766223; XT3Z54Z28A; CHEBI:27656; VSJKWCGYPAHWDS-FQEVSTJZSA-N; Camptothecin,Camptothecaacuminata; NSC-94600; (4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; Camptothecinderivative |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。